5-tert-butylthiophene-3-carboxylic acid
Description
5-tert-butylthiophene-3-carboxylic acid is a thiophene derivative characterized by a sulfur-containing heterocyclic ring (thiophene) substituted with a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural features, which influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
888019-40-7 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylthiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where thiophene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the thiophene ring, which can be achieved through the reaction of the tert-butylthiophene with carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
5-tert-butylthiophene-3-carboxylic acid is an organic compound that has garnered attention in various scientific research applications due to its unique structural features and reactivity. This article explores its applications across different fields, including chemistry, biology, medicine, and industry, while providing comprehensive data tables and case studies.
Chemistry
This compound serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
- Substitution Reactions : It can undergo halogenation, nitration, and sulfonation.
Biology
In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity makes it significant in understanding metabolic pathways.
Medicine
Research indicates potential therapeutic properties of this compound:
- Anti-inflammatory Activity : Investigated for its effects on inflammatory pathways.
- Anticancer Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines.
Industry
The compound is also used in the production of polymers, dyes, and electronic materials due to its stability and reactivity. Its applications extend to:
- Polymer Chemistry : Acts as an intermediate in polymer synthesis.
- Dye Manufacturing : Used as a precursor for various colorants.
- Electronics : Incorporated into materials for electronic devices due to its conductive properties.
Case Study 1: Synthesis of Pharmaceuticals
Recent studies have demonstrated the use of this compound in synthesizing novel anti-inflammatory drugs. The compound's ability to enhance solubility and stability has led to improved bioavailability in drug formulations.
Case Study 2: Biochemical Assays
In a biochemical assay study, researchers utilized this compound as a probe to investigate enzyme kinetics. The results indicated that it effectively modulated enzyme activity, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 5-tert-butylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
*Inferred molecular formula for target compound based on structural analysis.
Substituent Position and Electronic Effects
- The tert-butyl group at position 5 enhances steric hindrance, reducing reactivity at adjacent sites .
- Methyl Ester Analog () : The methyl ester at position 2 reduces acidity compared to the carboxylic acid, increasing lipophilicity. The additional pyrazole and pyridine moieties may enhance binding to biological targets (e.g., kinases) .
- Piperidine Derivative () : The piperidine ring introduces basicity and conformational rigidity, while the phenyl group at position 4 contributes to aromatic stacking interactions .
Physicochemical and Reactivity Differences
- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to the methyl ester analog, which is more lipid-soluble. The piperidine derivative () may exhibit pH-dependent solubility due to its ionizable amine .
- Reactivity :
- The carboxylic acid in the target compound can participate in salt formation or conjugation reactions, whereas the methyl ester () is prone to hydrolysis under acidic/basic conditions .
- The tert-butoxycarbonyl (Boc) group in the piperidine derivative () acts as a protective group for amines, enabling selective deprotection in synthetic workflows .
Research Findings and Limitations
- Synthetic Accessibility : The tert-butyl group in the target compound may complicate synthesis due to steric challenges during functionalization .
- Thermal Stability : Bulky tert-butyl groups generally enhance thermal stability in thiophene derivatives, as observed in analogous compounds .
- Data Gaps: Limited experimental data (e.g., melting points, logP) for the target compound necessitate further characterization.
Biological Activity
5-tert-butylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods that typically involve the functionalization of thiophene derivatives. The introduction of the tert-butyl group enhances the lipophilicity and stability of the compound, which can influence its biological activity. The carboxylic acid functional group is crucial for interaction with biological targets.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Electrophilic Substitution | Utilizes electrophiles to introduce substituents on the thiophene ring. |
| Grignard Reaction | Involves the reaction of magnesium reagents with carbonyl compounds to form alcohols, which can be oxidized to carboxylic acids. |
| Direct Carboxylation | Employs carbon dioxide in the presence of a catalyst to directly introduce the carboxylic acid group. |
Antioxidant and Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is pivotal in various diseases, including cancer and neurodegenerative disorders .
Additionally, studies have shown that thiophene derivatives possess antimicrobial activity against a range of pathogens. For instance, thiophene-2-carboxylic acids have been identified as inhibitors of d-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism .
Case Studies
- Anticancer Activity : A study demonstrated that certain thiophene derivatives exhibited cytotoxic effects on A549 human lung adenocarcinoma cells. The compounds reduced cell viability significantly compared to untreated controls, indicating potential as anticancer agents .
- Inhibition of DAO : Another study highlighted the structural basis for the inhibition of DAO by thiophene-3-carboxylic acids. Molecular dynamics simulations indicated strong hydrophobic interactions between these compounds and DAO, suggesting a promising avenue for developing new therapeutic agents targeting metabolic disorders .
Table 2: Biological Activity Summary
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The carboxylic acid group can interact with ROS, reducing oxidative damage.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, such as DAO, thereby altering neurotransmitter levels.
- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate interactions with cell membranes, impacting cell signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
